N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide
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Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that features a combination of furyl, triazolyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furyl group: This step often involves a coupling reaction using reagents such as furfural or furfuryl alcohol.
Attachment of the pyridinyl group: This can be done through nucleophilic substitution reactions, where the pyridinyl moiety is introduced using suitable halogenated pyridine derivatives.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The furyl and pyridinyl groups can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl and pyridinyl ketones, while reduction can produce various triazole derivatives.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide exerts its effects involves interactions with various molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene expression: The compound could influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
- **N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyridinyl)oxy]acetamide
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N5O4 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide |
InChI |
InChI=1S/C14H13N5O4/c1-8-5-9(20)11(6-15-8)23-7-12(21)16-14-17-13(18-19-14)10-3-2-4-22-10/h2-6H,7H2,1H3,(H,15,20)(H2,16,17,18,19,21) |
InChI Key |
JKVUZUHYFJQMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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